molecular formula C14H15BrN4O2 B2531926 1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2320888-92-2

1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2531926
CAS No.: 2320888-92-2
M. Wt: 351.204
InChI Key: LWAJZRIKKTUERF-UHFFFAOYSA-N
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Description

1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of azetidine, benzoyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Bromination and Methoxylation: The benzoyl group is introduced through Friedel-Crafts acylation, followed by bromination and methoxylation to obtain the 2-bromo-5-methoxybenzoyl moiety.

    Triazole Formation: The triazole ring is formed via a [3+2] cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(2-chloro-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
  • 1-{[1-(2-fluoro-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Uniqueness

1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and fluoro analogs, potentially offering different pharmacological or material properties.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(6-11)14(20)18-7-10(8-18)9-19-5-4-16-17-19/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAJZRIKKTUERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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